REACTION_CXSMILES
|
CC1[CH:7]=[CH:6][C:5]([C:8]([Cl:12])=[C:9]([Cl:11])[Cl:10])=[CH:4][N:3]=1.[Se](=O)=[O:14].[O:16]1[CH2:21][CH2:20]OCC1>C(OCC)(=O)C>[Cl:12][C:8]([C:5]1[CH:6]=[CH:7][C:20]([C:21]([OH:16])=[O:14])=[N:3][CH:4]=1)=[C:9]([Cl:11])[Cl:10]
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)C(=C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring to 833 mg
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a filtration medium (diatomaceous earth)
|
Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a reddish solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
crystals are obtained which
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
affording 500 mg
|
Name
|
|
Type
|
|
Smiles
|
ClC(=C(Cl)Cl)C=1C=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |